4-Chloro-3-dimethylsulfamoylbenzonitrile
Description
4-Chloro-3-dimethylsulfamoylbenzonitrile is a substituted benzonitrile derivative featuring a chloro group at the 4-position, a dimethylsulfamoyl group at the 3-position, and a nitrile functional group.
Properties
CAS No. |
59210-67-2 |
|---|---|
Molecular Formula |
C9H9ClN2O2S |
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-chloro-5-cyano-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H9ClN2O2S/c1-12(2)15(13,14)9-5-7(6-11)3-4-8(9)10/h3-5H,1-2H3 |
InChI Key |
VBSGKHVKCPDFRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
(a) 4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6)
- Structure : Replaces the nitrile group with a carboxylic acid.
- Molecular Formula: C₉H₁₀ClNO₄S (MW: 263.70 g/mol).
- This impacts solubility and bioavailability in drug design .
(b) 4-Chloro-3-methylbenzonitrile
- Structure : Substitutes dimethylsulfamoyl with a methyl group.
- Molecular Formula : C₈H₆ClN (MW: 151.59 g/mol).
- Key Properties : The methyl group is electron-donating, increasing ring electron density compared to the electron-withdrawing sulfamoyl group. This reduces electrophilic substitution reactivity .
(c) 4-Chloro-3-ethylbenzonitrile (CAS 42045-13-6)
- Structure : Ethyl group replaces dimethylsulfamoyl.
- Molecular Formula : C₉H₈ClN (MW: 165.62 g/mol).
(d) 3-Chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9)
- Structure: Introduces a phenoxy-formyl substituent.
- Molecular Formula: C₁₄H₈ClNO₂ (MW: 257.67 g/mol).
- Key Properties: The formylphenoxy group enables conjugation or further derivatization (e.g., Schiff base formation), expanding utility in synthetic chemistry .
Table 1: Comparative Analysis of Structural Analogs
Key Observations :
- Electron Effects : Sulfamoyl and nitrile groups are electron-withdrawing, directing electrophilic substitution to specific ring positions. Methyl/ethyl groups are electron-donating, altering reaction pathways .
- Synthetic Utility : Nitriles serve as precursors for amines, tetrazoles, or carboxylic acids, while formyl groups enable further functionalization .
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